(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4,5-trimethoxyphenyl)propanoic acid
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Description
The compound is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines .
Molecular Structure Analysis
The compound contains a Boc-protected amino group, a carboxylic acid group, and a phenyl ring with three methoxy groups. This suggests that it might have interesting chemical properties, such as being able to participate in peptide bond formation .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the Boc group can be removed using acidic conditions to reveal the free amine . The carboxylic acid could potentially be converted into other functional groups, such as esters or amides .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the carboxylic acid and the amine might make the compound soluble in polar solvents . The exact properties would need to be determined experimentally.Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trimethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7/c1-17(2,3)25-16(21)18-11(15(19)20)7-10-8-12(22-4)14(24-6)13(9-10)23-5/h8-9,11H,7H2,1-6H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGAWGZORXNQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175205 |
Source
|
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethoxy-O-methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182291-92-5 |
Source
|
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethoxy-O-methyltyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182291-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-dimethoxy-O-methyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901175205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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